Maximin H5

Antimicrobial Spectrum Specificity Staphylococcus aureus

Procure Maximin H5, the first anionic amphibian host defense peptide (ILGPVLGLVSDTLDDVLGIL-NH₂) with a net negative charge [local evidence]. Its unique narrow-spectrum activity exclusively targets S. aureus, leaving E. coli and other Gram-negative bacteria unaffected at concentrations up to 40 µM, thus enabling precise host-pathogen interaction studies without confounding effects on commensal flora [local evidence]. Unlike its broadly-active cationic analog Maximin H1, Maximin H5 is scientifically irreplaceable for research on anti-staphylococcal mechanisms, acidic biofilm environments (enhanced lysis at pH 6), or as a membranolytic anticancer template [local evidence]. Ensure you order the native C-terminally amidated form for maximum membrane activity.

Molecular Formula C93H160N20O29
Molecular Weight 2022.4 g/mol
Cat. No. B15562813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin H5
Molecular FormulaC93H160N20O29
Molecular Weight2022.4 g/mol
Structural Identifiers
InChIInChI=1S/C93H160N20O29/c1-24-51(21)71(94)87(135)102-54(29-42(3)4)79(127)97-40-67(118)113-28-26-27-64(113)86(134)111-74(50(19)20)89(137)104-55(30-43(5)6)77(125)95-38-65(116)98-57(32-45(9)10)82(130)109-73(49(17)18)90(138)107-63(41-114)85(133)101-61(37-70(123)124)84(132)112-76(53(23)115)92(140)105-58(33-46(11)12)80(128)99-59(35-68(119)120)81(129)100-60(36-69(121)122)83(131)110-72(48(15)16)88(136)103-56(31-44(7)8)78(126)96-39-66(117)108-75(52(22)25-2)91(139)106-62(93(141)142)34-47(13)14/h42-64,71-76,114-115H,24-41,94H2,1-23H3,(H,95,125)(H,96,126)(H,97,127)(H,98,116)(H,99,128)(H,100,129)(H,101,133)(H,102,135)(H,103,136)(H,104,137)(H,105,140)(H,106,139)(H,107,138)(H,108,117)(H,109,130)(H,110,131)(H,111,134)(H,112,132)(H,119,120)(H,121,122)(H,123,124)(H,141,142)/t51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,71-,72-,73-,74-,75-,76-/m0/s1
InChIKeyBUMACWDGTIFQAZ-WIXHNTGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin H5: A 20-Residue Anionic Amphibian Host Defence Peptide with Defined Membrane Activity Profiles


Maximin H5 is a 20-residue, C-terminally amidated, anionic antimicrobial peptide (ILGPVLGLVSDTLDDVLGIL-NH₂) originally isolated from the skin secretions of the toad Bombina maxima [1]. Distinguished from the cationic maximin H family peptides (H1–H4), maximin H5 contains three aspartate residues and no basic amino acids, imparting a net negative charge under physiological conditions [2]. As the first anionic antimicrobial peptide identified from amphibians, its procurement is primarily driven by research focused on the distinct biophysical mechanisms of anionic host defence peptides, which diverge fundamentally from their cationic counterparts [2].

Why Maximin H5 Cannot Be Substituted by Generic Cationic Amphibian Peptides Like Maximin H1


Substituting maximin H5 with its cationic in-class analog maximin H1 is scientifically untenable due to their radically divergent antimicrobial spectra. Maximin H1 exhibits broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria as well as fungi (e.g., MICs of 4.5-9 μg/mL against S. aureus, E. coli, and C. albicans) [1]. In stark contrast, maximin H5 displays a narrow-spectrum profile, with potent and specific activity exclusively against Gram-positive Staphylococcus aureus, while tested Gram-negative and fungal strains remain resistant [2]. This fundamental difference in target organism specificity precludes their interchangeable use in any assay or application where a defined antimicrobial spectrum is required.

Quantitative Differentiation Guide for Maximin H5 Procurement: Key Comparative Evidence Against Analogs


Antimicrobial Spectrum: Maximin H5 is Uniquely Specific for S. aureus Compared to Broad-Spectrum Maximin H1

Maximin H5 demonstrates a narrow, species-specific antibacterial activity limited to Gram-positive Staphylococcus aureus. Its closest cationic analog, maximin H1, displays a broad-spectrum activity profile against both Gram-positive and Gram-negative bacteria, as well as fungi [1]. This fundamental divergence in target spectrum is critical for studies requiring targeted anti-staphylococcal action without disrupting commensal Gram-negative flora. In a separate study, maximin H5, like magainin, did not produce a measurable reduction in E. coli growth below 40 µM, further confirming its lack of activity against this Gram-negative organism [2].

Antimicrobial Spectrum Specificity Staphylococcus aureus

Hemolytic Activity: Native Maximin H5 Exhibits Significantly Higher Hemolysis Than Deaminated Variants

The native C-terminal amide group of maximin H5 (MH5N) is a critical determinant of its hemolytic activity. Direct comparison shows that native MH5N causes 20% hemolysis, whereas its deaminated counterpart (MH5C) reduces this to 12% [1]. Furthermore, under optimized pH conditions, native maximin H5 can exhibit extremely low hemolysis (<2%), highlighting the context-dependent nature of this toxicity profile [2]. This contrasts with many cationic AMPs that often exhibit high hemolytic activity at their antimicrobial concentrations.

Hemolytic Activity Cytotoxicity Peptide Modification

C-Terminal Amidation is Essential for Optimal Anticancer Membrane Lysis and Penetration

The C-terminal amide group of native maximin H5 (MH5N) is essential for its potent membranolytic activity against cancer cell models. Direct comparison with its deaminated form (MH5C) reveals that MH5N induces significantly higher membrane penetration (10.5 vs. 8.1 mN m⁻¹) and lysis (65.7% vs. 56.6%) against anionic cancer membrane mimics [1]. This enhanced activity correlates with higher α-helical content (57.3% vs. 44.8%) induced by the presence of anionic lipid DMPS [1].

Anticancer Activity Membranolytic Mechanism C-Terminal Amidation

Acidic pH Enhances Maximin H5 Activity Against S. aureus, a Feature Absent in Many Cationic AMPs

Maximin H5 exhibits a unique pH-dependent activity enhancement against S. aureus, a feature not commonly reported for its cationic peptide counterparts. At pH 6, a condition typical of the S. aureus growth environment, maximin H5 shows increased membrane penetration (∆Π = 6.2 mN m⁻¹) and lysis (48%) compared to pH 7 (∆Π = 5.6 mN m⁻¹, lysis = 40%) [1]. This is physiologically relevant, as S. aureus increases its lysylated phosphatidylglycerol (Lys-PG) content at lower pH, and the peptide's efficacy inversely correlates with Lys-PG levels [1].

pH-Dependent Activity Staphylococcus aureus Membrane Penetration

Bacterial Resistance Mechanism: Maximin H5 Membranolytic Action is Specifically Inhibited by Lipid PE, a Distinct Vulnerability

A novel bacterial resistance mechanism to maximin H5 has been identified, mediated by the lipid phosphatidylethanolamine (PE). While maximin H5 binds anionic and zwitterionic membranes with low affinity (Kd > 225 µM) and high lytic ability (>55% lysis), its binding to E. coli membranes (rich in PE) is much tighter (Kd < 65 µM) and its lytic ability is drastically reduced (<8% lysis) [1]. This is in contrast to many cationic AMPs whose activity is often inhibited by anionic lipids or membrane charge shielding. The strong inverse correlation between DMPE content and lytic ability (R² = 0.98) defines a specific vulnerability for this peptide [1].

Bacterial Resistance Lipid Receptor Phosphatidylethanolamine

Maximin H5: Evidence-Backed Research and Industrial Application Scenarios


Investigating Species-Specific Anti-Staphylococcal Mechanisms Without Gram-Negative Off-Target Effects

Maximin H5's unique narrow-spectrum activity against S. aureus makes it an ideal tool for studying anti-staphylococcal mechanisms in complex microbial communities. Its inactivity against E. coli and other Gram-negative bacteria allows researchers to probe specific host-pathogen interactions without confounding effects on commensal flora. This is directly supported by the quantitative evidence showing a lack of E. coli inhibition at concentrations up to 40 µM [1].

Comparative Studies of pH-Dependent Antimicrobial Activity in Acidic Microenvironments

The enhanced membrane penetration and lysis of maximin H5 at pH 6 compared to pH 7 (∆Π = 6.2 vs. 5.6 mN m⁻¹; Lysis = 48% vs. 40%) [1] positions this peptide as a key reagent for studying antimicrobial dynamics in acidic niches, such as within S. aureus biofilms, abscesses, or on the skin surface. Its activity profile under physiologically relevant acidic conditions provides a distinct experimental advantage over peptides that are primarily optimized for neutral pH.

Development of Anticancer Peptides Targeting Anionic Lipid Membranes

The direct comparative data showing that native amidated maximin H5 (MH5N) achieves superior membrane penetration (10.5 mN m⁻¹) and lysis (65.7%) against anionic cancer membrane models, compared to its deaminated form [1], establishes this peptide as a leading template for anticancer peptide design. Researchers focused on developing membranolytic agents that preferentially target the anionic lipid surfaces of cancer cells should procure the native form to maximize activity.

Elucidating Lipid PE-Mediated Bacterial Resistance Mechanisms

Maximin H5's unique vulnerability to phosphatidylethanolamine (PE)-mediated resistance—where binding affinity tightens (Kd <65 µM) but lytic ability is almost completely abolished (<8%) [1]—makes it an invaluable molecular probe for dissecting lipid-based bacterial defense strategies. This scenario is distinct from studying resistance to cationic AMPs, which often involves charge-based repulsion or degradation.

Technical Documentation Hub

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